molecular formula C19H19ClN2O5S B11262736 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

Cat. No.: B11262736
M. Wt: 422.9 g/mol
InChI Key: FRXMBJCVUVEBEJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide is an organic compound with a complex structure

Preparation Methods

The synthesis of 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-(propylamino)-2H-chromen-3-one under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or sodium hydride.

    Amidation: The sulfonamide group can be modified through amidation reactions with different amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction .

Scientific Research Applications

5-Chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzene-1-sulfonamide exerts its effects involves binding to specific molecular targets. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cell signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H19ClN2O5S/c1-3-10-21-17-13-6-4-5-7-14(13)27-19(23)18(17)22-28(24,25)16-11-12(20)8-9-15(16)26-2/h4-9,11,21-22H,3,10H2,1-2H3

InChI Key

FRXMBJCVUVEBEJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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